2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
The compound 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one features a pyridazine core substituted with a 3-methylpyrazole moiety, linked via a piperazine group to an ethanone bridge and a second phenyl-substituted piperazine.
Properties
IUPAC Name |
2-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N8O/c1-20-9-10-32(27-20)23-8-7-22(25-26-23)30-13-11-28(12-14-30)19-24(33)31-17-15-29(16-18-31)21-5-3-2-4-6-21/h2-10H,11-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIZBFGUCCGQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share core structural elements with the target molecule, enabling a comparative analysis:
Compound F523-0062 ()
- Structure : 2-{4-[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
- Key Differences :
- Replaces pyridazine with a dihydropyridine ring.
- Substitutes 3-methylpyrazole with a 3,4-dimethylphenyl-pyrazole.
- Introduces a 4-fluorophenyl group on the piperazine.
- Implications : The dihydropyridine may enhance conformational flexibility, while the fluorine substituent could improve metabolic stability compared to the target’s phenyl group .
Compound 5 ()
- Structure : 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
- Key Differences: Uses a butanone linker instead of ethanone. Substitutes pyridazine with a pyrazole. Features a trifluoromethylphenyl group on the piperazine.
Compound from
- Structure: 1-{6-[4-(4-fluorophenyl)piperazino]-2-methylpyridin-3-yl}ethan-1-one
- Key Differences :
- Replaces pyridazine with pyridine.
- Lacks the pyrazole moiety.
- Introduces a 2-methylpyridine and 4-fluorophenyl group.
- Implications : The pyridine core reduces hydrogen-bonding capacity, which may lower target affinity compared to the pyridazine in the target compound .
Physicochemical Properties (Inferred)
Potential Bioactivity Insights
- Anticancer Applications : Compounds with pyridazine/piperazine motifs (e.g., ’s ferroptosis inducers) suggest the target may share selective cytotoxicity in cancer cells .
- Agrochemical Potential: Structural similarity to plant-derived bioactive molecules () implies possible pesticidal or insecticidal activity .
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